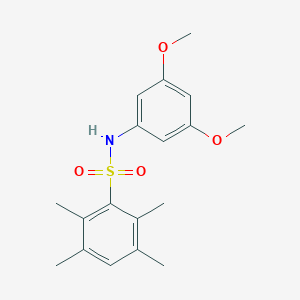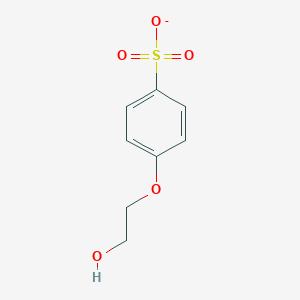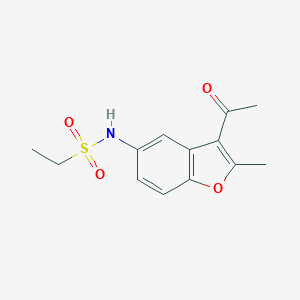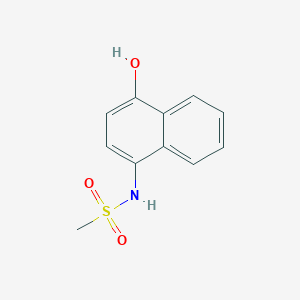![molecular formula C10H12INO4S B229743 4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid](/img/structure/B229743.png)
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Iodophenyl)sulfonyl]amino}butanoic acid (commonly referred to as IPSB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of butanoic acid and contains an iodine atom and a sulfonamide group. In
Mechanism of Action
IPSB selectively inhibits the α5 subtype of GABA-A receptors, which are predominantly expressed in the hippocampus. This inhibition leads to increased neuronal excitability and can enhance cognitive function. The mechanism of action of IPSB has been extensively studied, and several scientific publications have reported its ability to selectively inhibit α5 GABA-A receptors.
Biochemical and Physiological Effects
IPSB has been shown to enhance cognitive function in animal models by selectively inhibiting α5 GABA-A receptors in the hippocampus. This enhancement in cognitive function is thought to be due to the increased neuronal excitability in this region of the brain. Additionally, IPSB has been shown to have anxiolytic effects in animal models, which may be due to its ability to selectively inhibit α5 GABA-A receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of IPSB is its selectivity for α5 GABA-A receptors, which allows for specific inhibition of these receptors without affecting other subtypes. This selectivity makes IPSB a useful tool for studying the role of α5 GABA-A receptors in various neurological disorders. However, one limitation of IPSB is its low solubility in water, which can make it difficult to work with in some lab experiments.
Future Directions
There are several future directions for research involving IPSB. One potential direction is the development of more soluble analogs of IPSB, which would make it easier to work with in lab experiments. Additionally, IPSB could be used to study the role of α5 GABA-A receptors in other neurological disorders such as schizophrenia and depression. Finally, IPSB could be used in combination with other compounds to develop novel treatments for neurological disorders that target α5 GABA-A receptors.
Synthesis Methods
The synthesis of IPSB involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction yields IPSB as a white solid with a melting point of 151-153°C. This synthesis method has been reported in several scientific publications and has been used to produce IPSB for research purposes.
Scientific Research Applications
IPSB has been used in various scientific research applications due to its ability to selectively inhibit a specific subtype of GABA-A receptors. These receptors are important for regulating neuronal excitability and are implicated in several neurological disorders such as anxiety, epilepsy, and insomnia. By selectively inhibiting these receptors, IPSB has the potential to be used as a tool to study the role of these receptors in various neurological disorders.
properties
Molecular Formula |
C10H12INO4S |
|---|---|
Molecular Weight |
369.18 g/mol |
IUPAC Name |
4-[(4-iodophenyl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C10H12INO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) |
InChI Key |
VKVKYEWVTUYKDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)
![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)



![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)